molecular formula C19H25ClN2O3 B6058136 1-(4-chlorobenzyl)-5-[(4-methoxy-1-piperidinyl)carbonyl]-2-piperidinone

1-(4-chlorobenzyl)-5-[(4-methoxy-1-piperidinyl)carbonyl]-2-piperidinone

Cat. No. B6058136
M. Wt: 364.9 g/mol
InChI Key: NGHWFGOESCRQLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorobenzyl)-5-[(4-methoxy-1-piperidinyl)carbonyl]-2-piperidinone is a chemical compound that belongs to the class of piperidinones. It is commonly known as MK-677 or Ibutamoren. MK-677 is a growth hormone secretagogue that stimulates the secretion of growth hormone from the pituitary gland. It is a promising compound for scientific research and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

MK-677 works by stimulating the secretion of growth hormone from the pituitary gland. It does this by binding to the ghrelin receptor, which is found in the hypothalamus and pituitary gland. This binding leads to an increase in the release of growth hormone, which in turn stimulates the liver to produce insulin-like growth factor 1 (IGF-1). IGF-1 is a hormone that plays a key role in promoting growth and development.
Biochemical and Physiological Effects:
MK-677 has been shown to have a number of biochemical and physiological effects. It increases the secretion of growth hormone, which leads to an increase in the production of IGF-1. This increase in IGF-1 has been shown to promote muscle growth, improve bone density, and enhance immune function. MK-677 has also been shown to decrease the levels of the hormone somatostatin, which inhibits the secretion of growth hormone.

Advantages and Limitations for Lab Experiments

MK-677 has several advantages for lab experiments. It is a selective growth hormone secretagogue, which means that it specifically targets the ghrelin receptor and does not affect other hormone systems. It is also orally bioavailable, which makes it easy to administer in lab experiments. However, one limitation of MK-677 is that it can be expensive to synthesize and may not be readily available for all researchers.

Future Directions

There are several future directions for research on MK-677. One area of interest is its potential use in the treatment of age-related muscle loss and frailty. Another area of interest is its potential use in the treatment of cognitive decline and Alzheimer's disease. Additionally, researchers are interested in exploring the use of MK-677 in combination with other compounds for synergistic effects. Finally, there is interest in further elucidating the mechanism of action of MK-677 and its effects on other hormone systems.

Synthesis Methods

MK-677 is synthesized through a multi-step process that involves the reaction of 4-chlorobenzyl chloride with 4-methoxy-1-piperidinecarboxylic acid to form 1-(4-chlorobenzyl)-4-methoxy-1-piperidinecarboxylic acid. This intermediate is then converted to the corresponding acid chloride and reacted with 2-piperidone to form the final product, 1-(4-chlorobenzyl)-5-[(4-methoxy-1-piperidinyl)carbonyl]-2-piperidinone.

Scientific Research Applications

MK-677 has been extensively studied for its potential therapeutic applications. It has been shown to increase lean body mass and muscle strength, improve bone density, and enhance immune function. It has also been studied for its potential to treat growth hormone deficiency, sarcopenia, and osteoporosis.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-5-(4-methoxypiperidine-1-carbonyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN2O3/c1-25-17-8-10-21(11-9-17)19(24)15-4-7-18(23)22(13-15)12-14-2-5-16(20)6-3-14/h2-3,5-6,15,17H,4,7-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHWFGOESCRQLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C(=O)C2CCC(=O)N(C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzyl)-5-[(4-methoxy-1-piperidinyl)carbonyl]-2-piperidinone

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